4-O-|A-D-Galactopyranosyl-D-mannose-13C
Description
Significance of Disaccharides and Oligosaccharides in Biological Systems
Disaccharides, composed of two simple sugar units (monosaccharides), and oligosaccharides, comprising three to ten units, are far more than just simple energy sources. solubilityofthings.com They are fundamental to a vast array of biological processes. unacademy.comabpischools.org.uk On the surface of cells, linked to proteins and lipids, oligosaccharides act as molecular identifiers, mediating cell-to-cell recognition, communication, and signaling. solubilityofthings.comwou.edu These interactions are critical in development, immune responses, and microbial pathogenesis. solubilityofthings.combiorxiv.org For instance, the sugar lactose (B1674315), a disaccharide of galactose and glucose, is a vital nutrient in mammalian milk, while sucrose (B13894) is the primary form of sugar transported in plants. unacademy.comvedantu.com Certain oligosaccharides that are indigestible by humans function as prebiotics, promoting the growth of beneficial gut bacteria. solubilityofthings.comunacademy.com The specific structure of these molecules, including the types of monosaccharides and the nature of the glycosidic bonds connecting them, dictates their biological function. solubilityofthings.comabpischools.org.uk
The Galactomannose Structural Motif within Complex Carbohydrates
The galactomannose motif, a polysaccharide structure featuring a backbone of mannose units with galactose side chains, is a significant component in the biological world. biologyinsights.comwikipedia.org It is prominently found as an energy storage molecule in the seeds of leguminous plants, such as guar (B607891), locust bean, and fenugreek. biologyinsights.com In this context, the ratio of mannose to galactose influences the polysaccharide's physical properties, such as viscosity and solubility, making galactomannans (like guar gum and locust bean gum) valuable as stabilizers and thickeners in the food industry. biologyinsights.comwikipedia.org
Beyond plants, galactomannans are crucial structural components of the cell walls of many filamentous fungi, including the human pathogen Aspergillus fumigatus. nih.govnih.govfrontiersin.org In these organisms, the galactomannan (B225805) is located on the outermost layer of the cell wall, where it can play a role in the fungus's interaction with its host, including potential involvement in infection mechanisms or host defense responses. nih.govnih.gov The unique structure of fungal galactomannan, which contains a form of galactose (galactofuranose) not found in mammals, makes it a key antigenic molecule and a biomarker for diagnosing invasive aspergillosis. nih.gov The disaccharide 4-O-α-D-Galactopyranosyl-D-mannose represents a core repeating unit of these more complex galactomannan structures. researchgate.net
Principles and Utility of Stable Isotope Labeling (Specifically 13C) in Carbohydrate Research
Stable isotope labeling involves the incorporation of a non-radioactive "heavy" isotope, such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N), into a molecule of interest. These labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished by analytical techniques that are sensitive to mass differences, like mass spectrometry (MS), or nuclear properties, like nuclear magnetic resonance (NMR) spectroscopy. nih.gov
The use of stable isotopes as tracers in metabolic research dates back to the pioneering work of Schoenheimer and Rittenberg in the 1930s. nih.gov With the discovery and availability of isotopes like ¹³C, ¹⁵N, and ¹⁸O, scientists gained an exquisite set of tools to investigate the complex pathways of metabolism. nih.gov Early applications in carbohydrate research involved feeding organisms ¹³C-labeled precursors, such as ¹³CO₂, and tracking the isotope's incorporation into glucose and other metabolites. researchgate.netnih.gov This allowed researchers to map metabolic fluxes and understand how organisms partition carbon resources under different conditions. nih.gov The advancement of analytical methods, particularly NMR and MS, has dramatically expanded the utility of ¹³C labeling from simple pathway tracing to detailed structural and quantitative analyses. nih.govunimo.it
The use of ¹³C-labeled carbohydrates offers significant advantages for modern research, primarily in conjunction with NMR spectroscopy and mass spectrometry. nih.gov
Enhanced NMR Analysis : Carbon-13 has a much larger chemical shift range (~200 ppm) compared to hydrogen (~10 ppm), which dramatically reduces signal overlap in NMR spectra. nih.gov This allows for clearer observation and assignment of individual carbon atoms within a complex carbohydrate structure. unimo.it While the natural abundance of ¹³C is low (~1.1%), enriching a carbohydrate with ¹³C substantially increases the signal intensity, making experiments much faster and more sensitive. oup.com This enables detailed structural elucidation, including the determination of glycosidic linkages and the conformational analysis of carbohydrates in solution. unimo.itnih.govacs.org
Quantitative Mass Spectrometry : In mass spectrometry, ¹³C-labeled carbohydrates serve as ideal internal standards for quantification. nih.govisolife.nl Because the labeled standard is chemically identical to the unlabeled analyte, it co-elutes in chromatography and ionizes with the same efficiency, correcting for variations in sample preparation and instrument response. nih.gov This allows for highly accurate and precise measurement of carbohydrate concentrations in complex biological samples. nih.govunt.edu
Metabolic Flux Analysis : By providing an organism with a ¹³C-labeled substrate, researchers can trace the path of the carbon atoms through various metabolic pathways. oup.com Analyzing the pattern of ¹³C incorporation into downstream metabolites provides a detailed map of metabolic activity and can reveal how pathways are regulated in response to genetic or environmental changes. unt.eduoup.com
Overview of Research Avenues for 4-O-α-D-Galactopyranosyl-D-mannose-13C
A ¹³C-labeled version of the disaccharide 4-O-α-D-Galactopyranosyl-D-mannose is a specialized chemical tool with significant potential in several key research areas:
Enzyme Kinetics and Mechanism Studies : This labeled disaccharide can serve as a substrate for enzymes that synthesize or degrade galactomannans, such as glycosyltransferases and glycoside hydrolases. oup.com By monitoring the enzymatic reaction using NMR or MS, researchers can gain insights into the enzyme's catalytic mechanism, substrate specificity, and kinetics. nih.gov Observing the cleavage or formation of the glycosidic bond involving the ¹³C-labeled carbons provides direct evidence of the enzymatic process.
Carbohydrate-Protein Interaction Analysis : Many proteins, such as lectins and antibodies, specifically recognize carbohydrate structures. biorxiv.orgrsc.org The mannose receptor on macrophages, for example, binds to mannose-containing structures. nih.gov Using ¹³C-labeled 4-O-α-D-Galactopyranosyl-D-mannose in NMR experiments allows for precise mapping of the binding interface. nih.govacs.org Isotope-filtered NMR experiments can distinguish signals from the labeled carbohydrate from those of the unlabeled protein, revealing exactly which parts of the sugar and which amino acids on the protein are involved in the interaction. nih.govacs.org This is crucial for understanding the structural basis of pathogen recognition and immune responses. nih.govnih.gov
Structural Biology and Conformational Analysis : The conformation of a disaccharide—the three-dimensional arrangement of its atoms and the torsion angles of its glycosidic bond—is critical to its biological function. NMR experiments on the ¹³C-labeled disaccharide can provide data, such as nuclear Overhauser effects (NOEs) and coupling constants, that define its preferred shape in solution. nih.gov This information is vital for understanding how it fits into enzyme active sites or protein binding pockets. acs.orgnih.gov
Internal Standard for Quantitative Glycomics : As the field of glycomics aims to quantify all glycans in a biological system, the need for accurate standards is paramount. researchgate.net Chemoenzymatically synthesized ¹³C-labeled disaccharides are ideal for use as internal standards in LC-MS-based quantitative methods. nih.gov The ¹³C-labeled galactomannose disaccharide would enable precise quantification of this specific structure in complex mixtures, such as fungal cell wall digests or plant seed extracts, aiding in biomarker discovery and agricultural research. nih.govisolife.nl
Data Tables
Table 1: Properties of the Unlabeled Core Disaccharide This table provides computed physical and chemical properties for the unlabeled parent compound, 4-O-β-D-Galactopyranosyl-α-D-mannopyranose. The α-anomer of the galactosyl-mannose linkage is structurally related.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₁₁ | PubChem nih.gov |
| Molecular Weight | 342.30 g/mol | PubChem nih.gov |
| IUPAC Name | beta-D-galactopyranosyl-(1->4)-alpha-D-mannopyranose | PubChem nih.gov |
| Monoisotopic Mass | 342.11621151 Da | PubChem nih.gov |
Table 2: Applications of ¹³C-Labeled Carbohydrates in Research This table summarizes the primary research applications for carbohydrates labeled with the stable isotope ¹³C.
| Application Area | Technique(s) Used | Research Goal | Reference(s) |
| Structural Elucidation | NMR Spectroscopy | Determine 3D structure, conformation, and glycosidic linkages. | nih.gov, unimo.it, acs.org |
| Quantitative Analysis | Mass Spectrometry (MS) | Serve as an internal standard for precise quantification of glycans. | nih.gov, isolife.nl |
| Metabolic Flux Analysis | NMR, MS | Trace carbon flow through metabolic pathways to map network activity. | , oup.com, unt.edu |
| Enzyme Assays | NMR, MS | Study enzyme kinetics, mechanisms, and substrate specificity. | oup.com, nih.gov |
| Interaction Mapping | NMR Spectroscopy | Identify binding sites and map interactions between glycans and proteins. | nih.gov, acs.org, nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8+,9+,10-,11-,12+/m1/s1/i12+1 |
InChI Key |
DKXNBNKWCZZMJT-JHXUKNOMSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 O α D Galactopyranosyl D Mannose 13c
Enzymatic Synthesis of 4-O-α-D-Galactopyranosyl-D-mannose-¹³C
Enzymatic synthesis offers a powerful alternative to chemical methods, providing exceptional stereo- and regioselectivity under mild reaction conditions. This approach leverages the natural catalytic machinery of enzymes, specifically glycosyltransferases. nih.gov
Glycosyltransferase-Mediated Approaches
The core of this strategy is the use of a specific glycosyltransferase to catalyze the formation of the α-1,4-glycosidic bond between a galactose donor and a mannose acceptor.
The key enzyme required for this synthesis is an α-galactosyltransferase capable of transferring galactose from a donor substrate to the 4-position of a mannose acceptor. Glycosyltransferases are highly specific enzymes that provide fidelity in glycan synthesis. nih.gov Identifying the right enzyme is paramount. While many galactosyltransferases are known, such as those responsible for synthesizing lactose (B1674315) (β-1,4 linkage) or the blood group B antigen (α-1,3 linkage), an enzyme for the α-1,4 linkage to mannose must be specifically sourced or engineered. nih.govnih.gov
The characterization of a potential α-galactosyltransferase involves several steps:
Gene Identification: Mining genomic databases for sequences homologous to known α-galactosyltransferases.
Recombinant Expression: Cloning the candidate gene and expressing the enzyme in a host system like E. coli or yeast.
Activity Assays: Testing the purified recombinant enzyme's ability to transfer galactose to the D-mannose acceptor. This often involves using a chromogenic or fluorogenic mannose derivative as the acceptor to easily quantify enzyme activity. nih.gov
Product Characterization: Analyzing the reaction product using NMR and mass spectrometry to confirm that the desired 4-O-α-D-Galactopyranosyl-D-mannose has been formed.
Table of Representative Galactosyltransferases and Their Linkages: This table illustrates the diversity of galactosyltransferases; the target enzyme for 4-O-α-D-Galactopyranosyl-D-mannose synthesis would be a distinct member of this family.
| Enzyme | Typical Donor | Typical Acceptor | Linkage Formed | Natural Occurrence |
| Lactose Synthase (β4GalT1) | UDP-Galactose | D-Glucose | β-1,4 | Mammary gland pathbank.orgsmpdb.ca |
| α-1,3-Galactosyltransferase (α3GT) | UDP-Galactose | N-Acetyllactosamine | α-1,3 | Most mammals (not humans) nih.gov |
| β-1,3-Galactosyltransferase | UDP-Galactose | N-Acetylglucosamine | β-1,3 | Pig trachea nih.gov |
| H. pylori β-1,4-Galactosyltransferase | UDP-Galactose | D-Mannose-pNP | β-1,4 | Helicobacter pylori researchgate.net |
The activated sugar donor for most galactosyltransferases is Uridine (B1682114) Diphosphate Galactose (UDP-Gal). For isotopic labeling, a ¹³C-labeled version, UDP-[¹³C]-Galactose, is required. This precursor can be generated through several routes. A common and efficient method is enzymatic, starting from a readily available ¹³C-labeled sugar.
Enzymatic Pathway for UDP-[¹³C]-Galactose Synthesis:
| Step | Reaction | Key Enzyme(s) | Description |
| 1 | ¹³C-Glucose → ¹³C-Glucose-6-P | Hexokinase | Glucose is phosphorylated using ATP. The ¹³C label is carried through from the starting glucose. |
| 2 | ¹³C-Glucose-6-P → ¹³C-Glucose-1-P | Phosphoglucomutase nih.gov | The phosphate (B84403) group is moved from the C6 to the C1 position. |
| 3 | ¹³C-Glucose-1-P + UTP → UDP-[¹³C]-Glucose + PPi | UTP-Glucose-1-Phosphate Uridylyltransferase nih.gov | Glucose-1-phosphate is activated with Uridine Triphosphate (UTP) to form the nucleotide sugar. |
| 4 | UDP-[¹³C]-Glucose ↔ UDP-[¹³C]-Galactose | UDP-glucose 4-Epimerase (GalE) researchgate.net | This crucial enzyme catalyzes the epimerization of the C4 hydroxyl group, converting UDP-glucose into UDP-galactose, thereby producing the required labeled donor substrate. |
This pathway allows for the efficient production of UDP-[¹³C]-Galactose from ¹³C-glucose, leveraging the high specificity of enzymes to ensure the correct stereochemistry. nih.govresearchgate.net
The final component of the enzymatic reaction is the acceptor substrate, D-mannose, which can also be ¹³C-labeled if dual labeling is desired. The synthesis of D-[¹³C]-mannose can be achieved from ¹³C-glucose through enzymatic pathways involving isomerases. nih.gov
The success of the glycosyltransferase-mediated synthesis hinges on the enzyme's acceptor specificity. The chosen α-galactosyltransferase must:
Recognize D-mannose as a suitable acceptor substrate. While some glycosyltransferases are highly specific, others can be more promiscuous, accepting a range of similar molecules. researchgate.net
Selectively catalyze the formation of a glycosidic bond with the hydroxyl group at the C4 position of mannose, leaving the other hydroxyl groups untouched.
The ability of a glycosyltransferase to accept D-mannose or its derivatives is a critical parameter that must be confirmed during the enzyme characterization phase. nih.gov The use of either a ¹³C-labeled donor (UDP-[¹³C]-Galactose) or a ¹³C-labeled acceptor (D-[¹³C]-Mannose) allows for the precise and efficient enzymatic synthesis of the target compound, 4-O-α-D-Galactopyranosyl-D-mannose-¹³C.
Glycoside Hydrolase-Mediated Transglycosylation Strategies
Glycoside hydrolases are enzymes that naturally catalyze the cleavage of glycosidic bonds. ebi.ac.uk However, under specific, controlled conditions, their catalytic activity can be reversed to favor synthesis through a process known as transglycosylation. youtube.com This strategy is a powerful tool for forming the α-linkage in 4-O-α-D-Galactopyranosyl-D-mannose-¹³C.
The core principle involves using a glycoside hydrolase with α-galactosidase activity. In a typical setup, a ¹³C-labeled D-mannose derivative acts as the glycosyl acceptor, and an activated α-D-galactopyranosyl donor is used. The enzyme facilitates the transfer of the galactose moiety to the 4-hydroxy group of the mannose acceptor, forming the desired α-glycosidic bond.
A critical challenge in this approach is that the natural equilibrium of the reaction favors hydrolysis. youtube.com To drive the reaction toward synthesis, several strategies are employed:
Anhydrous Conditions : Running the reaction in non-aqueous organic solvents or with minimal water content suppresses the competing hydrolysis reaction. youtube.com
High Acceptor Concentration : Using a high concentration of the ¹³C-mannose acceptor can shift the kinetic equilibrium towards the transglycosylation product.
Enzyme Engineering : Glycosynthases, which are engineered mutants of glycoside hydrolases, can be designed to catalyze the formation of glycosidic bonds without the ability to hydrolyze them, leading to significantly higher product yields. nih.gov
The selection of the appropriate glycoside hydrolase is crucial, as the enzyme's substrate specificity dictates the regioselectivity (i.e., linkage to the correct hydroxyl group on the mannose) and stereospecificity (formation of the α-anomer). youtube.com For instance, enzymes from the glycoside hydrolase family 47 are known for their α-mannosidase activity, demonstrating the high specificity inherent in these enzyme families. ebi.ac.uk
Bioreactor Design and Optimization for Isotopic Labeling Efficiency
For large-scale or continuous production of ¹³C-labeled carbohydrates, bioreactors housing engineered microorganisms or cell cultures are employed. The design and optimization of these bioreactors are paramount for maximizing the efficiency of isotope incorporation from a labeled precursor, such as ¹³C-glucose, into the final product. nih.gov
Perfusion bioreactors are often favored for this purpose. In this system, a continuous supply of fresh, ¹³C-labeled nutrient medium is provided to the cells while spent medium is removed. nih.govresearchgate.net This maintains a steady-state environment, which is crucial for consistent and high-level incorporation of the isotope.
Several key parameters must be optimized to ensure high labeling efficiency:
| Parameter | Description | Impact on Labeling Efficiency |
| Residence Time (τR) | The average time a fluid element spends in the bioreactor. | A longer residence time can allow for more complete consumption of the ¹³C-labeled precursor, but must be balanced against cell viability and productivity. nih.govresearchgate.net |
| Perfusion Rate | The rate at which medium is exchanged (often measured in reactor volumes per day). | Controls the supply of the ¹³C precursor and removal of metabolic byproducts. It directly influences the intracellular concentration of the labeled substrate. nih.gov |
| Cell Density | The concentration of cells within the bioreactor. | Higher cell densities can increase overall productivity, but also place higher demand on the nutrient supply and waste removal systems. |
| Precursor Uptake Rate (τGlc) | The rate at which the cells consume the ¹³C-labeled precursor (e.g., glucose). | This intrinsic metabolic property of the cells must be matched by the perfusion rate to avoid depletion or wastage of the expensive labeled substrate. nih.govresearchgate.net |
By carefully controlling these parameters, researchers can decouple the bioreactor's hydrodynamics from the intrinsic dynamics of cell metabolism, ensuring that the ¹³C label from the feed is efficiently channeled into the biosynthetic pathways leading to the target disaccharide. nih.govresearchgate.net
Chemoenzymatic Hybrid Synthesis Methodologies
Chemoenzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis to construct complex molecules like isotopically labeled oligosaccharides. nih.govnih.gov This approach offers high selectivity and efficiency, often overcoming the limitations of purely chemical or purely enzymatic methods. rsc.org For the synthesis of 4-O-α-D-Galactopyranosyl-D-mannose-¹³C, a chemoenzymatic route might involve the chemical synthesis of a ¹³C-labeled mannose precursor, followed by an enzymatic glycosylation step to attach the galactose unit. rsc.org This strategy leverages the precision of enzymes for creating the specific stereochemistry of the glycosidic bond, a task that can be challenging with purely chemical methods. nih.gov
Combinatorial Approaches for Complex Labeling Patterns
Combinatorial approaches in chemoenzymatic synthesis allow for the generation of molecules with highly specific and complex isotopic labeling patterns. This is particularly useful in metabolic flux analysis, where different labeling patterns can provide distinct insights into cellular metabolism. nih.govnih.gov
The strategy involves using a variety of ¹³C-labeled precursors, or tracers, in parallel experiments. nih.gov For example, to synthesize 4-O-α-D-Galactopyranosyl-D-mannose-¹³C, one could start with different ¹³C-labeled glucose isotopologues, which are then converted by cellular machinery or in vitro enzymatic cascades into the necessary building blocks (UDP-galactose and GDP-mannose). Depending on the initial tracer, the ¹³C label will be incorporated into different positions on the final disaccharide.
The choice of tracer is critical for resolving specific metabolic fluxes. Research has shown that no single tracer is optimal for analyzing an entire metabolic network. nih.gov
| ¹³C Glucose Tracer Example | Primary Utility in Metabolic Flux Analysis |
| [1-¹³C]glucose | Good for resolving fluxes in the Pentose (B10789219) Phosphate Pathway. |
| [U-¹³C]glucose (uniformly labeled) | Provides general labeling across central carbon metabolism. |
| [1,2-¹³C]glucose | Identified as an optimal tracer for improving overall flux precision in parallel labeling experiments. nih.gov |
| [1,6-¹³C]glucose | Also identified as an optimal tracer for use in parallel experiments to significantly improve flux precision. nih.gov |
| [4,5,6-¹³C]glucose | Optimal for resolving fluxes in the lower part of metabolism, such as the TCA cycle. nih.gov |
By using a combinatorial set of these precursors in separate chemoenzymatic syntheses or in parallel cell cultures, a suite of differentially labeled 4-O-α-D-Galactopyranosyl-D-mannose-¹³C molecules can be produced. Analyzing the distribution of the ¹³C label in each product provides a much higher resolution view of the metabolic pathways involved in their biosynthesis. nih.gov This approach, sometimes termed COMPLETE-MFA, has become a gold standard in fluxomics for its ability to improve the precision and observability of metabolic fluxes. nih.gov
Advanced Spectroscopic and Computational Analysis of 4 O α D Galactopyranosyl D Mannose 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information regarding the chemical structure, conformation, and dynamics of oligosaccharides. For a ¹³C-labeled disaccharide, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments can be employed to achieve unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, which is the foundational step for more complex structural analysis.
The complete and accurate assignment of ¹³C NMR signals is paramount for the structural elucidation of disaccharides. The introduction of a ¹³C label into the 4-O-α-D-Galactopyranosyl-D-mannose structure provides a powerful tool for overcoming the challenges of signal overlap and ambiguity often encountered in the complex spectra of carbohydrates.
Homonuclear ¹³C-¹³C correlation experiments are instrumental in tracing the carbon framework of a molecule, a task made feasible by ¹³C enrichment. These experiments detect scalar couplings between adjacent ¹³C nuclei, providing direct evidence of C-C bonds.
1D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment): While challenging, this experiment can map the entire carbon skeleton by correlating signals from directly bonded ¹³C atoms. In uniformly ¹³C-labeled molecules, its efficiency is greatly enhanced.
2D ¹³C-¹³C COSY (Correlation Spectroscopy): This experiment generates cross-peaks between directly coupled ¹³C nuclei, allowing for the step-by-step assignment of signals along a carbon chain within each monosaccharide unit.
2D ¹³C-¹³C TOCSY (Total Correlation Spectroscopy): This technique extends the correlation beyond directly coupled nuclei to reveal entire spin systems. For a ¹³C-labeled disaccharide, it can help assign all the carbons within the galactopyranosyl and mannose rings, provided there is an uninterrupted chain of ¹³C-¹³C couplings.
The synthesis of selectively or uniformly ¹³C-enriched disaccharides is a key strategy that enables the measurement of NMR scalar couplings, including JCC values, across the O-glycosidic linkage. researchgate.net This approach facilitates the direct probing of the carbon backbone, confirming the connectivity within each monosaccharide residue and providing insights into the linkage between them.
Heteronuclear correlation experiments are the workhorses of NMR-based structural analysis for carbohydrates, linking the well-resolved ¹H spectrum to the more disperse ¹³C spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom to which it is directly attached, revealing one-bond ¹H-¹³C connectivities. magritek.com It is fundamental for assigning the signals of all protonated carbons in the disaccharide. The ¹H and ¹³C resonances of mannose-containing compounds are typically assigned based on these correlations, alongside other 2D experiments. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the full molecular structure. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). magritek.com This is particularly valuable for identifying quaternary carbons (which are invisible in HSQC) and for establishing the linkage between the galactopyranosyl and mannose units. A correlation between the anomeric proton of galactose (Gal H-1) and the C-4 of mannose (Man C-4) would definitively confirm the 1→4 glycosidic linkage.
The combined use of HSQC and HMBC spectra allows for the comprehensive assignment of nearly all ¹H and ¹³C signals in the disaccharide. researchgate.net
Table 1: Representative ¹H and ¹³C Chemical Shift Assignments for a 4-O-linked Galactopyranosyl-Mannose Disaccharide. Note: Chemical shifts are highly dependent on experimental conditions (solvent, temperature, pH) and the specific anomer. The values below are illustrative.
| Atom | Galactose Residue (α-D-Galactopyranosyl) | Mannose Residue (D-mannose) |
| ¹H Chemical Shift (ppm) | ||
| H-1 | ~5.2 | ~4.8 |
| H-2 | ~3.9 | ~4.0 |
| H-3 | ~4.0 | ~3.8 |
| H-4 | ~4.2 | ~3.9 |
| H-5 | ~4.1 | ~3.7 |
| H-6a | ~3.7 | ~3.8 |
| H-6b | ~3.7 | ~3.7 |
| ¹³C Chemical Shift (ppm) | ||
| C-1 | ~99.0 | ~101.0 |
| C-2 | ~69.0 | ~71.0 |
| C-3 | ~70.0 | ~72.0 |
| C-4 | ~78.0 (linkage) | ~67.0 |
| C-5 | ~72.0 | ~76.0 |
| C-6 | ~62.0 | ~62.0 |
Scalar (or J) couplings, measured in Hertz (Hz), are transmitted through chemical bonds and provide invaluable stereochemical and conformational data.
³JHH (Three-bond proton-proton couplings): The magnitude of ³JHH is related to the dihedral angle between the coupled protons via Karplus-type equations. For instance, the ³JH1,H2 coupling constant is diagnostic of the anomeric configuration: a small value (~3-4 Hz) is characteristic of an α-anomer, while a larger value (~7-8 Hz) indicates a β-anomer. researchgate.net Analysis of the full set of ³JHH couplings around the pyranose rings helps to define the chair conformation (e.g., ⁴C₁) of each monosaccharide unit.
¹JCH (One-bond carbon-proton couplings): The magnitude of the anomeric ¹JC1,H1 coupling constant is also stereochemically dependent, typically being larger for α-anomers (~170 Hz) than for β-anomers (~160 Hz).
nJCH and nJCC (Long-range carbon-proton and carbon-carbon couplings): With ¹³C labeling, long-range heteronuclear and homonuclear couplings across the glycosidic linkage (e.g., ³JC1',C4, ³JH1',C4) become measurable. These couplings are highly sensitive to the glycosidic torsion angles, phi (φ) and psi (ψ), which define the relative orientation of the two monosaccharide residues. researchgate.netnih.gov By measuring a set of these trans-glycosidic J-couplings and fitting them to parameterized Karplus equations, a detailed model of the preferred solution conformation can be constructed. researchgate.net
While J-couplings provide information about dihedral angles, other NMR parameters offer complementary insights into the 3D structure.
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. In 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, cross-peaks are observed between protons that are in close spatial proximity. For 4-O-α-D-Galactopyranosyl-D-mannose, observing an NOE between the anomeric proton of the galactose unit (Gal H-1') and a proton on the mannose unit (e.g., Man H-4) provides direct evidence of the glycosidic linkage and constrains the conformational space around the linkage. nih.govarkat-usa.org
Chemical Shift Perturbations: The chemical shifts of nuclei, particularly those at or near the glycosidic linkage, are sensitive to conformation. nih.gov Comparing the observed chemical shifts to those of the constituent monosaccharides can reveal shifts due to glycosylation. These "glycosylation shifts" can be correlated with specific conformational features. Furthermore, changes in chemical shifts upon binding to a protein or other molecule can be used to map the interaction surface and identify conformational changes.
When the ¹³C-labeled disaccharide is part of a more complex system, such as bound to a protein or in a mixture with other biomolecules, standard NMR spectra can become intractably crowded. Isotope-edited and isotope-filtered experiments leverage the ¹³C label to simplify these complex spectra.
Isotope-Filtered Experiments: These experiments are designed to remove signals from non-labeled molecules. researchgate.net A ¹³C-filter can be applied to a ¹H NMR experiment (e.g., ¹³C-filtered NOESY) to specifically observe only the NOEs originating from protons attached to ¹³C atoms. nmrwiki.org This effectively erases the signals from an unlabeled protein, allowing for the unambiguous observation of the conformation of the bound, ¹³C-labeled disaccharide. This is a powerful method for studying molecular interactions without the need for protein labeling. nih.gov
Isotope-Edited Experiments: Conversely, isotope-edited experiments are designed to exclusively select signals from the labeled molecule. nih.gov For example, in a complex mixture, a ¹³C-edited ¹H NMR spectrum will show only the protons of the 4-O-α-D-Galactopyranosyl-D-mannose-¹³C, removing all overlapping signals from other components. This approach is crucial for identifying metabolites of ¹³C-enriched compounds in crude biological extracts. nih.gov
These advanced techniques transform the ¹³C label from a simple tracer into a powerful spectroscopic tool, enabling the detailed structural and conformational analysis of 4-O-α-D-Galactopyranosyl-D-mannose-¹³C even in challenging biological environments.
13C-NMR Signal Assignment in Disaccharides.
Mass Spectrometry (MS) for Linkage and Compositional Analysis
Mass spectrometry is a cornerstone technique for the analysis of oligosaccharides, offering high sensitivity for determining composition, sequence, and glycosidic linkage patterns. When coupled with separation techniques, it provides a powerful platform for detailed structural elucidation.
Tandem mass spectrometry (MS/MS) is instrumental in determining the connectivity of disaccharides. Through collision-induced dissociation (CID), a selected precursor ion is fragmented, generating a spectrum of product ions. The fragmentation patterns are diagnostic of the glycosidic linkage position and the identity of the monosaccharide residues.
In the analysis of a disaccharide like 4-O-α-D-Galactopyranosyl-D-mannose, fragmentation typically occurs via two main pathways: glycosidic bond cleavages and cross-ring cleavages.
Glycosidic Bond Cleavages: Cleavage of the glycosidic bond results in B and Y-type ions, following the Domon and Costello nomenclature. For this disaccharide, the Y-ion would correspond to the intact mannose residue, and the B-ion would represent the galactose residue. The relative abundance of these ions can provide initial clues about the linkage position.
Cross-Ring Cleavages: Cross-ring cleavages, designated as A and X-type ions, provide more specific information about the linkage position. For a 1→4 linkage, characteristic cross-ring fragments are expected from the mannose residue. For instance, a ⁰,²A-type cleavage of the mannose ring is often indicative of a 4-linkage.
The resulting fragmentation spectrum allows for the differentiation of linkage isomers, as different linkage positions will yield a unique fingerprint of product ions. nih.gov
| Ion Type | Description | Expected m/z (for [M+Na]⁺ precursor) | Structural Information Provided |
|---|---|---|---|
| Y₁ | Cleavage of the glycosidic bond, charge retained on the reducing end (Mannose). | 203.05 | Confirms mass of the reducing end monosaccharide. |
| B₁ | Cleavage of the glycosidic bond, charge retained on the non-reducing end (Galactose). | 185.04 | Confirms mass of the non-reducing end monosaccharide. |
| ⁰,²A₂ | Cross-ring cleavage of the reducing end (Mannose) ring. | 245.07 | Diagnostic for a 1→4 linkage. |
| [M+Na-H₂O]⁺ | Neutral loss of water. | 347.10 | Common fragment for carbohydrates. |
Note: The m/z values are theoretical and based on a sodiated precursor ion. The specific fragments and their abundances can vary depending on the instrumentation and experimental conditions.
While MS/MS can distinguish linkage isomers, differentiating stereoisomers (epimers) and anomers can be challenging as they often produce identical fragmentation patterns. Ion mobility-mass spectrometry (IM-MS) addresses this by separating ions in the gas phase based on their size, shape, and charge, which are reflected in their collision cross-section (CCS). Isomeric disaccharides, despite having the same mass-to-charge ratio, often adopt different three-dimensional shapes, leading to distinct drift times and CCS values. rsc.orgnih.gov
This technique has proven effective for separating various disaccharide isomers, including those with different linkages (e.g., 1→4 vs. 1→6) and different constituent monosaccharides (e.g., glucose-glucose vs. galactose-mannose). nih.gov The separation is based on the principle that more compact structures will travel faster through the drift tube (and thus have a smaller CCS) than more extended structures. Chemical modifications can also be employed to enhance the differentiability of isomers that are not separable in their native form. glycopedia.euresearchgate.net By measuring the CCS, IM-MS provides an additional layer of structural information that is orthogonal to mass, enabling more confident isomer identification.
| Disaccharide Isomer | Adduct Ion | Experimental CCS (Ų) | Reference |
|---|---|---|---|
| D-Gal-β-(1-4)-D-Man | [M+Cl]⁻ | Data Not Specified | nih.gov |
| D-Glc-α-(1-2)-D-Glc | [M+Cl]⁻ | Data Not Specified | nih.gov |
| D-Glc-α-(1-4)-D-Glc | [M+Cl]⁻ | Data Not Specified | nih.gov |
| Lactose (B1674315) (Gal-β-1,4-Glc) | [M+Na]⁺ | Partial Overlap with Maltose | rsc.org |
| Maltose (Glc-α-1,4-Glc) | [M+Na]⁺ | Partial Overlap with Lactose | rsc.org |
Note: This table is illustrative. Specific CCS values depend on the ion mobility platform, calibration, and experimental conditions. The studies demonstrate the principle of separation, even if exact values for the title compound are not listed.
Computational Chemistry and Molecular Modeling
Computational methods provide invaluable insights into the structure, dynamics, and properties of carbohydrates at an atomic level, complementing experimental data.
The biological function of glycans is intimately linked to their three-dimensional structure and flexibility. Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules like 4-O-α-D-Galactopyranosyl-D-mannose over time. mdpi.com By simulating the motions of atoms, MD can reveal the preferred orientations (rotamers) around the glycosidic linkage (defined by the phi/psi dihedral angles) and the flexibility of the pyranose rings. nih.gov
These simulations can identify the most stable, low-energy conformations of the disaccharide in solution, providing a dynamic picture that is often inaccessible by static experimental methods alone. nih.govnih.gov Understanding the conformational preferences is crucial, as different conformations may be responsible for recognition by specific proteins or enzymes.
Quantum mechanical (QM) calculations offer a high-accuracy method for predicting spectroscopic properties, most notably NMR chemical shifts. nih.gov For 4-O-α-D-Galactopyranosyl-D-mannose-¹³C, QM methods can calculate the theoretical ¹³C chemical shifts for each carbon atom in the molecule. nih.gov
This predictive power is particularly valuable for structural validation. By comparing the QM-calculated spectrum with the experimentally measured NMR spectrum, researchers can confirm the assigned structure, including the anomeric configuration and linkage position. acs.orgnih.gov Discrepancies between calculated and experimental values can indicate the presence of different conformations or highlight inaccuracies in the proposed structure. This synergy between theoretical prediction and experimental measurement provides a robust framework for structural elucidation. nih.gov
| Carbon Atom (Mannose Ring) | Experimental Shift (ppm) | QM-Calculated Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C-1 | 94.5 | 94.2 | -0.3 |
| C-2 | 71.0 | 70.8 | -0.2 |
| C-3 | 72.3 | 72.5 | +0.2 |
| C-4 | 78.9 | 79.1 | +0.2 |
| C-5 | 73.1 | 73.0 | -0.1 |
| C-6 | 61.8 | 61.9 | +0.1 |
Note: The data in this table are representative and for illustrative purposes only, demonstrating the typical level of agreement between experimental and high-level QM-calculated NMR chemical shifts.
The accuracy of MD simulations is critically dependent on the quality of the underlying force field (FF)—a set of mathematical functions and parameters that describe the potential energy of the system. Carbohydrates pose unique challenges for FF development due to their complex stereochemistry, polarity, and the anomeric and exo-anomeric effects that influence their conformational preferences. nih.gov
Several specialized glycan force fields have been developed, with GLYCAM being one of the most widely used. nih.gov The development of these force fields involves parameterizing torsion terms and atomic charges against high-level quantum mechanical data for a collection of small molecule fragments. mdpi.com Validation is a crucial step, where the force field's ability to reproduce experimental data—such as crystal structures, solution NMR data (e.g., NOEs and J-couplings), and thermodynamic properties—is rigorously tested. nih.gov Continuous refinement and validation of glycan force fields are essential for improving the accuracy of molecular simulations and our understanding of carbohydrate behavior. mdpi.comacs.org
In Silico Glycan-Protein Docking and Interaction Prediction.
In silico glycan-protein docking has emerged as a powerful computational tool to predict and analyze the interactions between carbohydrates and proteins at a molecular level. acs.orgbeilstein-journals.org This approach is particularly valuable for understanding the biological roles of complex glycans like 4-O-α-D-Galactopyranosyl-D-mannose, as it can provide insights into binding affinities, specificity, and the key molecular determinants of these interactions without the need for complex and often challenging experimental procedures. acs.org The intrinsic flexibility of glycans presents a significant challenge for computational docking methods, which were traditionally designed for more rigid, small-molecule ligands. acs.orgnih.govstackexchange.com However, specialized algorithms and software have been developed to account for the conformational diversity of carbohydrates. nih.govrosettacommons.org
The process of in silico docking of a glycan such as 4-O-α-D-Galactopyranosyl-D-mannose to a protein receptor typically involves several key steps. Initially, a three-dimensional model of the glycan is generated. Given the flexibility of oligosaccharides, it is often beneficial to generate an ensemble of possible conformations to be used in the docking simulations. bonvinlab.org
Various software packages are available for performing protein-glycan docking, each with its own algorithms and scoring functions. Programs like AutoDock, GOLD, and Glide have been utilized for these purposes. nih.gov More specialized tools such as GlycanDock, which is a part of the Rosetta software suite, and HADDOCK have been specifically developed to better handle the unique challenges posed by the flexibility of glycans. acs.orgnih.govrosettacommons.org These programs employ Monte Carlo or molecular dynamics-based sampling methods to explore a wide range of possible binding poses and glycan conformations at the protein's binding site. rosettacommons.org
The prediction of potential carbohydrate-binding pockets on a protein surface is another critical aspect. Web servers and platforms like GlycanInsight offer tools for identifying and characterizing these binding sites, which can then be used as a target for docking simulations. nih.gov
Following the docking simulations, the resulting protein-glycan complexes are "scored" based on functions that estimate the binding free energy. The top-scoring poses are then analyzed to understand the specific molecular interactions that stabilize the complex. These interactions can include:
Hydrogen Bonds: These are crucial for the specificity of glycan-protein recognition. The hydroxyl groups of the galactose and mannose residues in 4-O-α-D-Galactopyranosyl-D-mannose can act as both hydrogen bond donors and acceptors, forming a network of interactions with polar amino acid residues such as aspartate, glutamate (B1630785), asparagine, and glutamine in the protein's binding site.
CH-π Interactions: A specific type of van der Waals interaction, where a CH group on the glycan interacts with the electron-rich π-system of an aromatic amino acid residue. This is a commonly observed feature in carbohydrate-protein recognition.
To illustrate the type of data generated from an in silico docking study, the following tables present hypothetical results for the docking of 4-O-α-D-Galactopyranosyl-D-mannose with a putative lectin.
Table 1: Predicted Binding Energies and Interaction Types for the Top Docking Poses of 4-O-α-D-Galactopyranosyl-D-mannose with a Hypothetical Lectin.
| Docking Pose | Predicted Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Amino Acid Residues |
| 1 | -8.5 | 6 | Trp88, Asp90, Glu123 |
| 2 | -8.2 | 5 | Trp88, Glu123, Asn125 |
| 3 | -7.9 | 5 | Asp90, Gln92, Tyr121 |
Table 2: Detailed Analysis of Predicted Hydrogen Bond Interactions for the Top-Ranked Docking Pose.
| Glycan Atom | Protein Atom (Residue) | Distance (Å) |
| Galactose O4 | Asp90 OD1 | 2.8 |
| Galactose O6 | Trp88 NE1 | 3.1 |
| Mannose O2 | Glu123 OE2 | 2.7 |
| Mannose O3 | Glu123 OE1 | 2.9 |
| Mannose O6 | Asp90 OD2 | 3.0 |
These predictive models provide valuable hypotheses that can guide further experimental studies, such as site-directed mutagenesis, to validate the key residues involved in the binding of 4-O-α-D-Galactopyranosyl-D-mannose.
Biochemical and Biological Context of 4 O α D Galactopyranosyl D Mannose 13c
Occurrence and Distribution in Natural Glycoconjugates
The 4-O-α-D-Galactopyranosyl-D-mannose motif is a recurring feature in the complex carbohydrate structures of various organisms, from fungi to plants. Its presence is a key determinant of the physicochemical properties and biological activities of the glycoconjugates in which it resides.
In the fungal kingdom, galactomannans are significant components of the cell wall, particularly in pathogenic species like Aspergillus fumigatus. The galactomannan (B225805) of A. fumigatus is a complex polysaccharide that exists in three forms: anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor, covalently linked to β-1,3-glucans within the cell wall, and as a secreted polymer. nih.govpsu.edu This molecule is composed of a linear α-mannan backbone with repeating mannose oligosaccharide units. psu.edu Specifically, the backbone consists of a repeating tetramannoside unit of α-1,2-linked mannose residues connected by α-1,6-linkages. nih.govresearchgate.net
The defining feature of this galactomannan is the presence of side chains containing galactofuranose residues attached to the mannan (B1593421) core. nih.govresearchgate.net These side chains, which are crucial for the antigenicity of the molecule, are typically composed of β-1,5-linked galactofuranosyl units. researchgate.netnih.gov The attachment of these galactose-containing side chains to the mannose backbone often occurs at the C-6 and C-3 positions of the α-1,2-linked mannose units, though the exact structure and degree of branching can vary depending on growth conditions. researchgate.netresearchgate.net The presence of 4-O-α-D-Galactopyranosyl-D-mannose as a core structural element is thus integral to the architecture of the A. fumigatus cell wall.
Table 1: Structural Features of Aspergillus fumigatus Galactomannan
| Feature | Description |
| Backbone | Linear α-mannan with repeating α-1,2- and α-1,6-linked mannose residues. researchgate.net |
| Repeating Unit | A tetra-α-1,2-mannoside connected through an α-1,6 linkage. researchgate.net |
| Side Chains | Primarily composed of β-1,5-linked galactofuranose units. researchgate.net |
| Attachment Points | Side chains are linked to the C-3 and C-6 positions of the α-1,2-linked mannose residues in the backbone. researchgate.net |
| Biological Forms | Membrane-bound (GPI-anchored), cell wall-linked (to β-1,3-glucan), and secreted. nih.gov |
In the plant kingdom, galactomannans serve as major storage polysaccharides, particularly in the endosperm of leguminous seeds. nih.gov These neutral hemicellulose biopolymers play a role in strengthening the plant cell wall by interacting with cellulose. nih.gov The basic structure of plant galactomannans consists of a linear backbone of β-(1→4)-linked D-mannopyranose residues, to which single D-galactopyranose units are attached via α-(1→6) linkages. nih.govresearchgate.net
The structural diversity of plant galactomannans is primarily determined by the mannose-to-galactose (M/G) ratio, which varies significantly between different plant species. nih.govnih.gov This ratio influences the physical properties of the galactomannan, such as its solubility and viscosity. For example, guar (B607891) gum has a lower M/G ratio, indicating a higher degree of galactose substitution, which prevents the strong cohesion between mannan backbones and results in high viscosity in solution. researchgate.net In contrast, locust bean gum has a higher M/G ratio with "naked" regions of the mannan backbone that allow for the formation of gel-like structures. researchgate.net
Table 2: Mannose to Galactose (M/G) Ratio in Galactomannans from Various Plant Sources
| Plant Source | Scientific Name | Mannose/Galactose (M/G) Ratio |
| Fenugreek | Trigonella foenum-graecum | ~1.0 - 1.1 |
| Guar | Cyamopsis tetragonoloba | ~1.6 - 1.8 |
| Tara | Caesalpinia spinosa | ~3.0 |
| Locust Bean | Ceratonia siliqua | ~3.4 - 4.0 |
| Adenanthera pavonina | Adenanthera pavonina | ~1.3 |
| Sophora japonica | Sophora japonica | ~5.6 |
Data sourced from multiple studies, slight variations may exist. nih.gov
The 4-O-α-D-Galactopyranosyl-D-mannose linkage is a critical structural motif that extends beyond fungal and plant galactomannans, appearing in a variety of microbial and eukaryotic glycans. In fungi, beyond the well-studied Aspergillus, other genera like Penicillium and Trichophyton also produce galactomannans with similar structural features. nih.gov The presence of this motif is often associated with the antigenicity of these molecules, making them targets for the host immune response. nih.gov
In eukaryotes, O-mannose glycans, which are initiated by the transfer of mannose to serine or threonine residues of proteins, can be further elaborated with various sugars, including galactose. For instance, the functional O-mannose glycan on α-dystroglycan, a protein crucial for muscle integrity, contains a complex structure that is essential for its function. nih.gov While the exact structure is intricate, it underscores the importance of mannose-based glycans in higher organisms. The enzymatic machinery for creating such structures is highly conserved, highlighting the fundamental role of these glycan motifs in cellular processes. nih.gov
Biosynthetic Pathways Involving 4-O-α-D-Galactopyranosyl-D-mannose
The synthesis of galactomannans and other glycans containing the 4-O-α-D-Galactopyranosyl-D-mannose unit is a complex process that involves the coordinated action of multiple enzymes and transporters. This process begins with the synthesis of activated sugar donors and culminates in the assembly of the final polysaccharide structure within the Golgi apparatus.
The biosynthesis of galactomannans is dependent on the availability of activated sugar donors, specifically uridine (B1682114) diphosphate-galactose (UDP-Gal) and guanosine (B1672433) diphosphate-mannose (GDP-Man). nih.govmdpi.com These nucleotide sugars are synthesized in the cytoplasm and must be transported into the lumen of the Golgi apparatus, where the glycosylation reactions occur. nih.govmdpi.com
In Aspergillus fumigatus, the biosynthesis of the galactofuranose units found in the side chains requires the conversion of UDP-galactopyranose to UDP-galactofuranose by the enzyme UDP-galactopyranose mutase. mdpi.com The transport of both GDP-mannose and UDP-galactofuranose into the Golgi is mediated by specific nucleotide sugar transporters (NSTs). nih.govnih.gov Deletion of the GDP-mannose transporter (GmtA) or the UDP-galactofuranose transporter (GlfB) in A. fumigatus leads to the absence of galactomannan or galactofuranose, respectively, demonstrating the essential role of these transporters in the biosynthetic pathway. nih.gov
Table 3: Key Molecules in the Biosynthesis of Fungal Galactomannan
| Molecule | Role | Location of Synthesis/Function |
| GDP-Mannose | Donor of mannose residues for the polysaccharide backbone. mdpi.com | Synthesized in the cytoplasm, transported into the Golgi lumen. nih.gov |
| UDP-Galactose | Precursor for UDP-galactofuranose, the donor of galactose residues for the side chains. mdpi.com | Synthesized in the cytoplasm. |
| UDP-Galactofuranose | Donor of galactofuranose residues for the side chains. mdpi.com | Synthesized from UDP-galactopyranose, transported into the Golgi lumen. nih.gov |
| GmtA | GDP-Mannose transporter. nih.gov | Golgi membrane. |
| GlfB | UDP-Galactofuranose transporter. nih.gov | Golgi membrane. |
The assembly of the galactomannan polymer is carried out by a series of glycosyltransferases located in the Golgi apparatus. mdpi.com The synthesis of the mannan backbone is catalyzed by α-mannosyltransferases that utilize GDP-mannose as the sugar donor. mdpi.com Specifically, α-1,2-mannosyltransferases are involved in elongating the mannan chain. mdpi.com
Once the mannan backbone is synthesized, galactosyltransferases catalyze the addition of galactose residues from UDP-galactofuranose to form the side chains. longdom.org In plants, the synthesis of galactomannans also involves mannan synthases that create the β-(1→4)-mannan backbone, followed by the action of galactosyltransferases that add the α-(1→6)-linked galactose side chains. researchgate.net The assembly of these complex polysaccharides is a highly regulated process, with the expression and activity of the various glycosyltransferases determining the final structure of the galactomannan. nih.gov The organization of these enzymes into multi-protein complexes within the Golgi is thought to enhance the efficiency and fidelity of polysaccharide synthesis. nih.gov
Enzymatic Transformations and Recognition
The formation and breakdown of the α-1,4-galactosidic linkage in galactomannose structures are governed by specific classes of enzymes: glycosyltransferases and glycoside hydrolases. The ¹³C label on the mannose residue of 4-O-α-D-Galactopyranosyl-D-mannose provides a means to track the fate of this specific sugar during these enzymatic processes.
Glycosyltransferase Activity in Disaccharide Formation
The synthesis of the α-1,4-galactomannose linkage, while less common than other linkages like α-1,6, is accomplished by specific glycosyltransferases. These enzymes catalyze the transfer of a galactose moiety from an activated donor, such as UDP-galactose, to a mannose acceptor. In the context of larger polysaccharides like fungal-type galactomannan (FTGM), the backbone is primarily composed of α-(1→2)- and α-(1→6)-linked mannan units. nih.gov The enzymes responsible for these linkages, such as α-(1→2)-mannosyltransferases (CmsA, CmsB) and α-(1→6)-mannosyltransferases (AnpA), have been identified in organisms like Aspergillus fumigatus. nih.gov
While enzymes specific for the α-1,4 linkage are less characterized, studies on related retaining α-galactosyltransferases, like the one from Neisseria meningitidis, demonstrate an ordered bi-bi kinetic mechanism. nih.gov This mechanism involves the enzyme first binding the activated sugar donor (UDP-Gal) before binding the acceptor saccharide to facilitate the transfer with a net retention of the anomeric configuration. nih.gov The substrate specificity of these enzymes is critical, with molecular simulations of the AnpA enzyme, for example, revealing a structure tailored to recognize specific donor and acceptor substrates for the elongation of the α-core-mannan structure. nih.gov
Glycoside Hydrolase Specificity towards α-1,4-Galactomannose Linkages
Glycoside hydrolases (GHs) are enzymes that catalyze the cleavage of glycosidic bonds. Several GH families exhibit specificity towards the linkages found in galactomannans. The hydrolysis of these complex polysaccharides often requires the synergistic action of multiple enzymes. researchgate.net For instance, the breakdown of galactomannan typically involves endo-β-mannanases (from families like GH5 and GH26), which cleave the β-1,4-mannan backbone, and α-galactosidases (from families like GH27 and GH36), which remove the galactose side chains. researchgate.netresearchgate.net
The specificity of these α-galactosidases is crucial for efficient hydrolysis. Research comparing GH family 27 and GH family 36 α-galactosidases found that the GH27 enzyme (Aga27A) was more active on galactose-substituted oligosaccharides and galactomannans, while the GH36 enzyme (AglC) was more active on the synthetic substrate p-nitrophenyl-α-D-galactopyranoside (pNPG). researchgate.net This indicates that the GH family classification directly impacts substrate specificity and synergistic interactions. researchgate.net Similarly, GH110 enzymes are known to process terminal Galα1–3Gal motifs, a structure related to the α-1,4 linkage found in some antigens and marine polysaccharides. nih.govcapes.gov.br The degradation of α-glucosidic linkages, another common bond, is catalyzed by α-glucosidases from GH families 13 and 31. nih.gov
| GH Family | Primary Activity | Common Substrates | Relevance to Galactomannose | Source Reference |
|---|---|---|---|---|
| GH27 | α-Galactosidase | Galactomannans, Galactose-substituted oligosaccharides | Efficiently removes galactose side chains; shows strong synergy with β-mannanases. | researchgate.netresearchgate.net |
| GH36 | α-Galactosidase | Synthetic substrates (pNPG), some galactomannans | Removes galactose side chains, but may be less active on polymeric substrates than GH27. | researchgate.net |
| GH110 | α-Galactosidase | Terminal Galα1–3Gal motifs, Blood group B antigen | Hydrolyzes α-galactosidic linkages, suggesting potential activity on related structures. | nih.gov |
| GH113 | β-Mannanase / β-Mannosidase | β-1,4-mannan, Glucomannan, Galactomannan | Degrades the mannan backbone of galactomannans. | nih.gov |
Kinetic and Mechanistic Studies of Relevant Enzymes
Understanding the kinetics and mechanisms of these enzymes provides insight into their function. Kinetic studies of enzymes like pig liver galactokinase show that the reaction rate is dependent on the concentration of the MgATP²⁻ complex. nih.gov Product inhibition studies reveal that galactose 1-phosphate acts as a non-competitive inhibitor, while MgADP⁻ is a competitive inhibitor with respect to MgATP²⁻, suggesting an ordered reaction pathway. nih.gov
Mechanistic studies on human α-galactosidase (a GH27 enzyme) confirm a double displacement reaction mechanism, which is characteristic of retaining glycosidases. nih.govumass.edu This process involves two carboxylate residues at the active site—one acting as a nucleophile and the other as an acid/base catalyst—and proceeds through two oxocarbenium ion-like transition states. nih.gov X-ray crystallography has captured the different stages of this catalytic cycle, revealing that the sugar ring becomes distorted into a strained conformation when covalently bound to the enzyme. nih.govumass.edu Such detailed mechanistic knowledge is invaluable for designing specific inhibitors or engineering enzymes with novel specificities. umass.edu
Metabolic Tracing and Flux Analysis with ¹³C-Labeled Disaccharides
The incorporation of a stable isotope like ¹³C into 4-O-α-D-Galactopyranosyl-D-mannose makes it an excellent tracer for metabolic studies. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify intracellular metabolic pathway fluxes by tracking the flow of ¹³C atoms from a labeled substrate into various downstream metabolites. creative-proteomics.comcortecnet.com
Elucidation of Carbohydrate Catabolism and Anabolism Pathways
When a cell culture is supplied with a ¹³C-labeled substrate, the label is incorporated into a multitude of metabolites through various catabolic (breaking down) and anabolic (building up) pathways. creative-proteomics.comyoutube.com By measuring the ¹³C labeling patterns in key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative activity of different metabolic routes. nih.govcreative-proteomics.com
For example, if 4-O-α-D-Galactopyranosyl-D-mannose-¹³C were introduced into a biological system, it would first be cleaved by a glycoside hydrolase into galactose and ¹³C-mannose. The labeled ¹³C-mannose would then enter central carbon metabolism. Its conversion through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle would result in specific labeling patterns in intermediates like pyruvate, lactate, and amino acids derived from the TCA cycle. creative-proteomics.comnih.gov Tracking the ¹³C label from glucose has been used to observe its allocation into nucleotide sugar synthesis and eventual incorporation into cell-membrane glycans. biorxiv.orgnih.gov This approach allows for the direct measurement of glucose routing and commitment to glycosylation. biorxiv.org The use of ¹³C-labeled substrates is considered the gold standard for quantifying cellular fluxes and identifying metabolic rewiring in various organisms. creative-proteomics.comnih.gov
| Metabolic Pathway | Information Gained from ¹³C Tracing | Key Metabolites Analyzed | Source Reference |
|---|---|---|---|
| Glycolysis | Quantifies flux through glycolytic pathway versus alternatives like the pentose phosphate pathway. | Pyruvate, Lactate, Alanine | creative-proteomics.comnih.gov |
| Pentose Phosphate Pathway (PPP) | Determines the relative contribution of PPP to NADPH and precursor synthesis. | Ribose-5-phosphate, Sedoheptulose-7-phosphate | nih.govbiorxiv.org |
| TCA Cycle | Measures the rate of oxidative metabolism and anaplerotic reactions replenishing cycle intermediates. | Citrate, Glutamate (B1630785), Aspartate | creative-proteomics.comnih.gov |
| Glycan Synthesis | Tracks the flux of carbons from a nutrient source into nucleotide sugars and complex glycans. | UDP-GlcNAc, CMP-Neu5Ac, Membrane-bound monosaccharides | biorxiv.orgnih.gov |
Monitoring Intermediary Metabolism in Biological Systems
¹³C-labeled substrates, coupled with NMR or MS, provide a unique window into the compartmentalized nature of metabolism in vivo. nih.gov For instance, studies using ¹³C-labeled glucose in the brain have allowed for the non-invasive measurement of cerebral glucose and glycogen (B147801) metabolism, as well as the distinct metabolic activities of neurons and glial cells. nih.gov The detection of ¹³C incorporation into neurotransmitters like glutamate and glutamine provides detailed information on Krebs cycle flux and the interplay between different cell types. nih.gov
Similarly, introducing a labeled disaccharide like 4-O-α-D-Galactopyranosyl-D-mannose-¹³C would allow researchers to trace the metabolic fate of its mannose component. This enables the study of how different cell types or organisms utilize mannose, how its metabolism is integrated with other pathways (like amino acid fermentation in anaerobic bacteria), and how metabolic fluxes shift in response to different conditions or in disease states. nih.gov The ability to track the stable isotope through interconnected metabolic networks provides a dynamic and quantitative picture of cellular physiology that is unattainable with other methods. creative-proteomics.comcortecnet.com
Quantitative Assessment of Nutrient Allocation to Glycan Synthesis
The use of stable isotope-labeled compounds is a cornerstone of metabolic flux analysis (MFA), a powerful technique for quantitatively tracking the flow of atoms through metabolic networks. creative-proteomics.comresearchgate.net Specifically, ¹³C-labeled molecules serve as tracers to elucidate the contributions of various nutrients to biosynthetic pathways, including the complex synthesis of glycans. creative-proteomics.comnih.gov The compound 4-O-α-D-Galactopyranosyl-D-mannose-¹³C, with its ¹³C-labeled mannose moiety, is designed as a sophisticated probe for such investigations. While general ¹³C-MFA often employs labeled monosaccharides like glucose, the use of a labeled disaccharide allows for the targeted investigation of how specific dietary or environmental sugars are processed and allocated. creative-proteomics.commedchemexpress.com
The fundamental principle involves introducing the ¹³C-labeled tracer into a biological system, such as a cell culture or a whole organism. researchgate.netethz.ch Once introduced, 4-O-α-D-Galactopyranosyl-D-mannose-¹³C is enzymatically hydrolyzed into its constituent monosaccharides: unlabeled D-galactose and ¹³C-labeled D-mannose. This ¹³C-mannose then enters the cell's metabolic machinery. Mannose is a critical hexose (B10828440) required for the synthesis of various essential glycoconjugates. nih.govresearchgate.net
The labeled carbon atoms from the exogenous mannose are incorporated into nucleotide sugar intermediates, primarily Guanosine Diphosphate-mannose (GDP-mannose), and subsequently transferred to growing glycan chains on proteins and lipids. nih.gov The key pathways utilizing mannose include:
N-linked glycosylation: Forming the initial core structure of N-glycans.
O-linked mannosylation: The direct attachment of mannose to serine or threonine residues of proteins. nih.gov
C-mannosylation: The attachment of mannose to the C2 carbon of a tryptophan residue. nih.gov
Glycosylphosphatidylinositol (GPI) anchor synthesis: Forming the core glycan structure that anchors certain proteins to the cell membrane. nih.gov
By allowing the system to reach a metabolic and isotopic steady state, researchers can harvest cells or tissues and analyze the distribution of the ¹³C label in various metabolites and macromolecules. researchgate.net Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to measure the isotopic enrichment in purified glycans and their precursors. creative-proteomics.comnih.gov This data allows for the precise calculation of metabolic fluxes—the rates of reaction through specific pathways. nih.govethz.ch
The quantitative results reveal how cells prioritize the allocation of mannose to different glycan types under specific physiological or pathological conditions. For instance, researchers can compare the flux of labeled mannose into high-mannose N-glycans versus complex N-glycans, or assess the competition between N-glycosylation and GPI-anchor synthesis.
Detailed Research Findings
While specific studies deploying 4-O-α-D-Galactopyranosyl-D-mannose-¹³C are not broadly documented, the methodology of ¹³C-MFA provides a clear framework for the expected findings. The data generated would allow for the construction of detailed metabolic maps and the quantification of nutrient partitioning.
Below are illustrative data tables representing the type of quantitative findings that would be obtained from such an experiment, comparing a hypothetical control cell line to a model cell line for a congenital disorder of glycosylation (CDG), where mannose metabolism is impaired.
Table 1: Illustrative ¹³C-Enrichment in Major Glycan Precursors
This interactive table shows the hypothetical percentage of ¹³C incorporated into key nucleotide sugar precursors after 24 hours of incubation with ¹³C-labeled mannose derived from the tracer.
| Metabolite | Control Cell Line (% ¹³C Enrichment) | CDG Model Cell Line (% ¹³C Enrichment) |
| Mannose-6-phosphate | 85.2 ± 4.1 | 35.7 ± 3.8 |
| Mannose-1-phosphate | 82.5 ± 3.9 | 31.1 ± 3.5 |
| GDP-Mannose | 81.9 ± 4.0 | 25.4 ± 3.1 |
| Dolichol-P-Mannose | 79.3 ± 4.2 | 15.6 ± 2.5 |
Data are represented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Hypothetical Metabolic Flux of Labeled Mannose into Glycan Classes
This interactive table presents the calculated metabolic flux, indicating the rate at which the labeled mannose is incorporated into different final glycan structures. Flux is expressed as a relative value.
| Glycan Class | Control Cell Line (Relative Flux) | CDG Model Cell Line (Relative Flux) | Fold Change (CDG/Control) |
| N-Glycans (Total) | 100 ± 5.0 | 28.3 ± 3.1 | -3.53 |
| O-Mannosyl Glycans | 15.6 ± 2.1 | 4.1 ± 0.9 | -3.80 |
| GPI Anchors | 8.2 ± 1.5 | 1.9 ± 0.7 | -4.32 |
Data are represented as mean ± standard deviation and are for illustrative purposes only.
These quantitative assessments are critical for understanding the metabolic reprogramming that occurs in disease states, identifying bottlenecks in biosynthetic pathways, and exploring how nutrient availability influences cellular function at a molecular level. nih.govtechscience.com The use of a specific tracer like 4-O-α-D-Galactopyranosyl-D-mannose-¹³C enables a focused and precise measurement of how this particular disaccharide contributes to the complex and vital process of glycan synthesis.
Advanced Research Applications of 4 O α D Galactopyranosyl D Mannose 13c
Probing Glycan-Protein Interactions by NMR Spectroscopy
The interaction between glycans and proteins is fundamental to countless physiological and pathological processes. researchgate.netacs.org The use of ¹³C-labeled 4-O-α-D-Galactopyranosyl-D-mannose allows researchers to overcome significant technical hurdles in studying these often weak and transient interactions. A key challenge in the NMR study of oligosaccharides is the severe overlap of proton (¹H) signals, which complicates unambiguous signal assignment and analysis. nih.gov Introducing a ¹³C label at a specific position breaks this chemical shift degeneracy, allowing for the unique identification of different parts of the molecule and facilitating detailed interaction studies. nih.govresearchgate.net
Ligand-based NMR techniques are invaluable for characterizing glycan-protein binding events, and the presence of a ¹³C label significantly enhances their efficacy.
Chemical Shift Perturbation (CSP): This method involves monitoring the changes in the chemical shifts of the glycan's nuclei upon titration with a protein. When 4-O-α-D-Galactopyranosyl-D-mannose-¹³C binds to a receptor protein, the electronic environment of its atoms changes, leading to perturbations in the ¹H and ¹³C chemical shifts. By using ¹H-¹³C heteronuclear correlation experiments (like the HSQC - Heteronuclear Single Quantum Coherence), researchers can precisely map which parts of the glycan are involved in the interaction. The ¹³C labeling provides superior signal dispersion, making it easier to resolve and track individual atomic signals throughout the titration process. acs.orgnih.gov
Saturation Transfer Difference (STD) NMR: STD NMR is a powerful technique for identifying the binding epitope of a ligand. nih.govspringernature.com The experiment involves selectively saturating a region of the NMR spectrum where only protein signals reside. nih.govnih.gov This saturation is transferred via spin diffusion to any bound ligands. nih.govd-nb.info When the ligand dissociates, it carries this "saturation memory" with it, resulting in attenuated signals in the ligand's spectrum. d-nb.info Protons on the glycan that are in closest proximity to the protein surface receive the most saturation and show the strongest STD effect, thus mapping the binding interface. springernature.com A 2D STD-¹H,¹³C-HSQC experiment, made possible by ¹³C labeling, can provide unambiguous identification of the specific sugar residue and even the specific atoms within that residue that are in direct contact with the protein. nih.govresearchgate.net
Table 1: Typical Experimental Parameters for NMR Ligand Binding Studies
| Parameter | Chemical Shift Perturbation (CSP) | Saturation Transfer Difference (STD) NMR |
|---|---|---|
| Experiment Type | 2D ¹H-¹³C HSQC Titration | 1D STD, 2D STD-¹H,¹³C-HSQC |
| Typical Ligand:Protein Ratio | 10:1 to 1:2 | 50:1 to 100:1 d-nb.info |
| Information Obtained | Binding affinity (Kd), location of binding interface on the ligand | Binding epitope mapping, screening for binders nih.gov |
| Key Advantage of ¹³C Label | Resolves signal overlap, allowing for precise tracking of shifts. nih.gov | Enables 2D STD-¹H,¹³C-HSQC for unambiguous epitope identification. researchgate.net |
| Saturation Time (STD only) | N/A | 1 - 2 seconds d-nb.info |
Glycans are inherently flexible molecules, and their three-dimensional shape can change significantly upon binding to a protein receptor. researchgate.net Understanding these conformational changes is crucial for a complete picture of the molecular recognition event. Uniform or selective ¹³C labeling of 4-O-α-D-Galactopyranosyl-D-mannose enables detailed structural and dynamic analysis of the bound state.
NMR studies on ¹³C-labeled oligosaccharides in complex with proteins have revealed that glycosidic linkage torsion angles can differ significantly between the free and bound states. acs.org By measuring nuclear Overhauser effects (NOEs) between the carbohydrate and the protein, researchers can determine intermolecular distances, providing a detailed map of the binding orientation. nih.govacs.org Furthermore, ¹³C relaxation experiments can provide insights into the dynamics of the glycan both in its free state and when part of a protein complex, identifying regions of flexibility and rigidity. nih.gov This information is critical for understanding the entropic contributions to the binding energy.
Table 2: Example of Conformational Data from ¹³C-Labeling Studies
| Parameter | Free Disaccharide | Protein-Bound Disaccharide | Significance |
|---|---|---|---|
| Glycosidic Torsion Angle (Φ) | Population-weighted average of multiple conformers | Locked in a specific conformation (e.g., -60°) | Reveals the bioactive conformation required for binding. acs.org |
| Glycosidic Torsion Angle (Ψ) | Population-weighted average of multiple conformers | Locked in a specific conformation (e.g., +120°) | Defines the spatial arrangement of the two sugar rings in the complex. acs.org |
| ¹³C T1 Relaxation Time | Shorter (indicating higher mobility) | Longer (indicating restricted motion) | Quantifies the loss of flexibility upon binding. nih.gov |
| Intermolecular NOEs | Absent | Present between specific glycan and protein protons | Defines the precise binding orientation and proximity of functional groups. nih.govacs.org |
Investigating Carbohydrate-Active Enzymes (CAZymes)
Carbohydrate-Active Enzymes (CAZymes) are a vast family of enzymes that synthesize, modify, and degrade carbohydrates. nih.gov Determining their mechanisms, substrate specificities, and active site architectures is a major goal in glycobiology. nih.gov 4-O-α-D-Galactopyranosyl-D-mannose-¹³C serves as a valuable tool in these investigations.
To study an enzyme's mechanism, it is often necessary to trap or slow down the catalytic process. A ¹³C-labeled disaccharide can function as a substrate analogue that binds to the active site but is processed slowly or not at all, allowing for detailed structural characterization of the enzyme-substrate complex. nih.gov The ¹³C label acts as a spectroscopic handle to observe the substrate within the enzyme's active site using NMR. This approach can help identify key catalytic residues and intermediate states in the enzymatic reaction pathway. For glycosidases that would normally cleave the disaccharide, the stable ¹³C isotope does not alter the chemical reactivity, but its utility in NMR allows for the observation of the intact substrate bound within the enzyme's active site prior to catalysis.
Table 3: Analysis of Enzyme-Substrate Interactions Using a ¹³C-Labeled Analogue
| Kinetic Parameter | Definition | How ¹³C-Analogue Helps |
|---|---|---|
| Michaelis Constant (Km) | Substrate concentration at half-maximal velocity; indicates binding affinity. | Can be determined through NMR titrations by monitoring chemical shift changes of the ¹³C-labeled substrate. |
| Catalytic Rate (kcat) | Turnover number; the number of substrate molecules converted per enzyme molecule per second. | While the analogue itself may not turn over, it helps to characterize the pre-catalytic state. |
| Inhibition Constant (Ki) | Dissociation constant for an inhibitor. | The labeled analogue can be used in competition assays to determine the Ki of other unlabeled inhibitors. |
The specificity of an enzyme is determined by the precise three-dimensional arrangement of amino acid residues in its active site. jackwestin.compressbooks.pub 4-O-α-D-Galactopyranosyl-D-mannose-¹³C is an excellent tool for probing this specificity. By using NMR techniques like CSP and STD NMR, researchers can determine which of the two sugar rings—the galactose or the mannose—and which specific functional groups on those rings make critical contacts with the enzyme. researchgate.net
For example, if a glycosyltransferase is being studied, STD NMR experiments with the ¹³C-labeled disaccharide as an acceptor substrate analogue could reveal strong contacts with the mannose unit, indicating that is the site of glycosylation. Conversely, for a galactosidase, the strongest interactions would be expected at the galactose moiety. This provides direct experimental evidence for the enzyme's substrate specificity at an atomic level. youtube.com
Table 4: Hypothetical Enzyme Specificity Data
| Enzyme | Substrate Analogue | Preferred Binding Moiety (from STD NMR) | Inferred Specificity |
|---|---|---|---|
| α-Galactosidase | 4-O-α-D-Galactopyranosyl-D-mannose-¹³C | Strong STD signals on Galactose protons | Specific for cleaving terminal α-galactose residues. |
| Mannose Kinase | 4-O-α-D-Galactopyranosyl-D-mannose-¹³C | Strong STD signals on Mannose protons | Specific for phosphorylating the mannose unit. |
| Lectin-A | 4-O-α-D-Galactopyranosyl-D-mannose-¹³C | Equal STD signals on both residues | Recognizes the entire disaccharide structure. |
Development of Glycoprobes for Molecular Recognition Studies
A "glycoprobe" is a carbohydrate molecule designed to report on molecular recognition events. 4-O-α-D-Galactopyranosyl-D-mannose-¹³C is an ideal glycoprobe because the isotopic label serves as a built-in, non-invasive reporter. nih.gov Unlike fluorescent tags or other bulky chemical modifications, a ¹³C atom does not alter the size, shape, or chemical properties of the glycan, ensuring that the observed binding event is not an artifact of the probe itself. researchgate.net
When used in NMR experiments, this glycoprobe allows researchers to view the interaction entirely from the ligand's perspective. It can be used to screen protein libraries to find new binding partners, to validate hits from other screening methods, and to provide the high-resolution structural and dynamic data needed to understand the forces driving molecular recognition. The development and application of such precisely labeled glycoprobes are essential for advancing our understanding of the glycome and its role in biology. nih.govresearchgate.net
Advanced Glycobiology Tools for Systems-Level Analysis
The advent of stable isotope-labeled compounds, such as 4-O-α-D-Galactopyranosyl-D-mannose-13C, has provided powerful tools for dissecting the complexity of glycan metabolism and function at a systems-wide level. These labeled molecules act as precise biological tracers, enabling researchers to move beyond static snapshots of the glycome to a dynamic understanding of the synthesis, turnover, and flux of carbohydrates through metabolic pathways. creative-proteomics.com13cflux.net The integration of these tools with high-resolution analytical platforms like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is fundamental to modern quantitative glycomics and metabolic flux analysis. nih.govnih.gov
Metabolic Flux Analysis and Pathway Tracing
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of reactions within a metabolic network. 13cflux.netnih.gov In the context of glycobiology, providing cells or organisms with a ¹³C-labeled substrate like 4-O-α-D-Galactopyranosyl-D-mannose-13C allows researchers to trace the path of the labeled carbon atoms as the disaccharide is processed and its constituent monosaccharides are incorporated into more complex glycoconjugates. creative-proteomics.com
The core principle lies in the detection of mass shifts by mass spectrometry (MS). nih.gov The ¹³C isotope is heavier than the naturally abundant ¹²C isotope. When a ¹³C-labeled precursor is metabolized, the resulting products will have a higher mass than their unlabeled counterparts. By measuring the mass distribution of a target glycan, researchers can determine the extent of new synthesis versus the pre-existing pool. nih.gov This approach, often called glycation isotopic labeling, enables the differentiation of glycated molecules based on a distinct mass shift for each incorporated labeled sugar. nih.govnih.gov
For instance, if 4-O-α-D-Galactopyranosyl-D-mannose-¹³C (with one or more ¹³C atoms) is taken up by a cell, it may be incorporated into a larger N-glycan structure. Analysis by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS would reveal a population of the N-glycan with a mass corresponding to the native structure and another population with an increased mass, confirming its de novo synthesis using the supplied labeled precursor. acs.org
Table 1: Illustrative Example of Mass Shift Detection in a Hypothetical Glycan
This table demonstrates the principle of using a ¹³C-labeled precursor to track glycan synthesis via mass spectrometry. The mass increase directly corresponds to the number of ¹³C atoms incorporated from the labeled disaccharide.
| Analyte | Labeling Status | Number of Incorporated ¹³C Atoms | Expected Mass Shift (Da) | Resulting m/z in Mass Spectrum |
| Hypothetical N-Glycan (Native) | Unlabeled | 0 | 0 | [M+Na]⁺ |
| Hypothetical N-Glycan (Newly Synthesized) | ¹³C-Labeled Precursor | 6 | +6 | [M+6+Na]⁺ |
| Hypothetical N-Glycan (Newly Synthesized) | ¹³C-Labeled Precursor | 12 | +12 | [M+12+Na]⁺ |
Quantitative Glycomics using Stable Isotope Standards
Accurate quantification of glycans in biological samples is notoriously challenging due to variations in extraction efficiency and ionization response in mass spectrometry. Stable isotope-labeled glycans like 4-O-α-D-Galactopyranosyl-D-mannose-13C are ideal internal standards to overcome these issues. acs.org In a typical workflow, a known quantity of the ¹³C-labeled compound is "spiked" into a biological sample before processing. The labeled standard is chemically identical to its native counterpart and therefore behaves the same way during purification and analysis, but is distinguishable by its mass. nih.gov
By comparing the signal intensity of the native glycan to the known amount of the co-analyzed labeled standard, a precise and absolute quantification can be achieved. acs.org This strategy has been successfully applied to create libraries of ¹³C-labeled N-glycan standards for the absolute quantification of glycans on therapeutic antibodies and for clinical biomarker analysis. acs.org
Enhanced Structural Analysis by NMR Spectroscopy
While mass spectrometry excels at detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the detailed structural elucidation of oligosaccharides. diva-portal.orgnih.gov However, the NMR spectra of complex carbohydrates can be difficult to interpret due to significant signal overlap. Uniform or site-specific ¹³C enrichment dramatically enhances the power of NMR analysis. diva-portal.orgnih.gov
The presence of the ¹³C nucleus allows for a suite of powerful multi-dimensional NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). These experiments correlate protons with the carbon atoms they are attached to, spreading the crowded proton signals over a much wider and less congested ¹³C chemical shift range. oup.com This enables unambiguous assignment of resonances and precise determination of glycosidic linkages and anomeric configurations, which are critical for defining a glycan's structure and function. diva-portal.orgnih.gov The structural information derived from these advanced NMR methods is crucial for building accurate conformational models of complex carbohydrates. nih.gov
Table 2: Application of Advanced Analytical Tools with ¹³C-Labeled Glycans
This table summarizes the primary analytical techniques used in conjunction with ¹³C-labeled glycans and the specific type of systems-level information each combination provides.
| Analytical Technique | Information Gained | Research Application |
| Mass Spectrometry (MS, LC-MS, MALDI-TOF) | Detection of mass shifts; Relative and absolute quantification. acs.orgsigmaaldrich.com | Tracing metabolic pathways; Quantifying glycan expression levels; Metabolic Flux Analysis (MFA). creative-proteomics.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous resonance assignment; Determination of glycosidic linkages and anomeric configuration; 3D conformational analysis. diva-portal.orgnih.govoup.com | De novo structural elucidation of complex glycans; Conformational studies of glycan-protein interactions. nih.gov |
Future Directions in Research on 4 O α D Galactopyranosyl D Mannose 13c
Innovation in Synthetic Strategies for Complex Labeling Patterns
The utility of 4-O-α-D-Galactopyranosyl-D-mannose-13C is fundamentally dependent on its synthesis. While methods exist for producing isotopically labeled sugars, future work will focus on creating more complex and specific labeling patterns to answer more nuanced biological questions.
Chemoenzymatic approaches, which combine the precision of enzymes with the scalability of chemical synthesis, are a key area of innovation. nih.govresearchgate.net For instance, the enzymatic synthesis of D-Galactosyl-β1->4-L-rhamnose has been achieved using a cocktail of four enzymes, demonstrating the power of multi-enzyme systems for creating specific glycosidic linkages. nih.gov A similar strategy could be adapted for 4-O-α-D-Galactopyranosyl-D-mannose-13C, using a ¹³C-labeled precursor like ¹³C-glucose to produce a labeled GDP-mannose donor. nih.govreactome.org The development of novel glycosyltransferases and phosphorylases will expand the toolkit for creating diverse disaccharide structures. nih.gov
Furthermore, research is moving towards the synthesis of building blocks with isolated ¹³C-¹H spin systems. d-nb.info This involves placing ¹³C labels at specific, strategic positions within the mannose or galactose ring, rather than uniform labeling. Such site-specific labeling dramatically simplifies NMR spectra, allowing for the unambiguous assignment of signals and the study of specific atomic interactions within a complex biological milieu. d-nb.infonih.gov The synthesis of selectively labeled monosaccharide donors, such as ¹³C-labeled galactosyl trichloroacetimidate, is a critical step in this process. core.ac.uk These advanced synthetic methods will enable the production of tailored glycan probes to investigate precise structural and dynamic properties.
Table 1: Comparison of Synthetic Strategies for Labeled Glycans
| Synthetic Strategy | Description | Advantages | Challenges | Relevant Findings |
| Metabolic Labeling | Cells are cultured with a ¹³C-enriched precursor (e.g., ¹³C-glucose), which is incorporated into newly synthesized glycans. nih.gov | Allows for in vivo labeling and study of entire glycomes. biorxiv.org | Labeling may not be uniform; can be difficult to control the exact position of the label. | Effective for quantitative glycomics in yeast; enables tracking of glucose allocation to glycan synthesis in cancer cells. nih.govbiorxiv.org |
| Chemoenzymatic Synthesis | Combines chemical synthesis of precursors with enzymatic reactions to form specific glycosidic bonds. researchgate.net | High regio- and stereospecificity; can produce structurally defined oligosaccharides. nih.gov | Requires availability and stability of specific enzymes; can be complex to scale up. | Successful synthesis of D-galactosyl-β1-->4-L-rhamnose and ¹³C-labeled hyaluronan disaccharides. nih.govnih.gov |
| Total Chemical Synthesis | Complete synthesis of the labeled disaccharide from simple starting materials using organic chemistry techniques. | Full control over label placement for complex patterns; not dependent on enzyme availability. | Often involves many steps with protecting groups, leading to lower overall yields. core.ac.uk | A 20-step synthesis of galactosyl-queuosine has been reported, demonstrating feasibility for complex targets. core.ac.uk |
| Labeled Building Blocks | Synthesis of protected, isotopically labeled monosaccharides (e.g., phosphotyrosine) for use in solid-phase synthesis. d-nb.info | Enables incorporation of labeled units into larger biomolecules like glycopeptides. | Synthesis of the building block itself can be challenging. | A protected ¹³C/²H labeled phosphotyrosine has been created for use in solid-phase peptide synthesis to study protein interactions. d-nb.info |
Integration of Advanced Spectroscopic Techniques for In-Cell Studies
A primary goal for using probes like 4-O-α-D-Galactopyranosyl-D-mannose-13C is to observe them directly within their native environment: the living cell. Future research will increasingly integrate advanced spectroscopic methods to overcome the challenges of in-cell structural biology.
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for studying labeled molecules. nih.govnih.gov The application of NMR experiments typically used for ¹³C-labeled proteins is being adapted for carbohydrates. nih.gov Techniques like (H)CC-CT-COSY and HC-CT-HSQC-NOESY, when applied to uniformly ¹³C-enriched oligosaccharides, can determine not only the structure and linkage of the saccharides but also their conformation and interaction with other molecules. nih.govnih.gov The challenge with larger glycans or in-cell studies is often the short T2 relaxation time; however, ¹H-detected experiments are proving effective in overcoming this limitation. nih.gov
Mass spectrometry (MS) offers complementary information with exceptional sensitivity. youtube.com MALDI Imaging Mass Spectrometry (MALDI-IMS) has been adapted to profile N-glycans directly from cultured cells, requiring as few as 3,000 cells and enabling spatial resolution. nih.govnih.gov This technique could be used to map the distribution of exogenously supplied or metabolically incorporated 4-O-α-D-Galactopyranosyl-D-mannose-13C within tissues or cell arrays. Furthermore, advanced tandem MS (MS/MS) methods, such as Electron Capture Dissociation (ECD) and other electron-based dissociation (ExD) techniques, provide detailed fragmentation patterns that are crucial for unambiguous structural elucidation, including the precise location of glycosidic linkages, which is often a challenge for traditional collision-induced dissociation (CID). rsc.org
Finally, emerging super-resolution microscopy techniques combined with metabolic labeling are beginning to allow for the visualization of individual sugars on the cell surface, promising unprecedented insights into the architecture of the glycocalyx. biorxiv.org
Deeper Mechanistic Insights into Glycan Biosynthesis and Degradation
Isotopically labeled compounds are invaluable for tracing metabolic pathways, and 4-O-α-D-Galactopyranosyl-D-mannose-13C is ideally suited for this purpose. nih.gov By introducing this labeled disaccharide to cells, researchers can track its journey, providing deeper mechanistic insights into how complex glycans are processed, catabolized, and potentially recycled by the cell.
One key area of investigation is the quantitative analysis of glycan expression and turnover. nih.gov By using ¹³C-labeled glucose as a precursor, studies have successfully monitored the incorporation of the label into both N-linked and O-linked glycans, allowing for the quantification of changes in glycan profiles under different conditions, such as in the presence of glycosylation inhibitors or during oxidative stress. nih.govnih.gov This "Metabolic Isotope Labeling of Polysaccharides with Isotopic Glucose" (MILPIG) approach provides a direct measurement of glucose routing into monosaccharide synthesis and subsequent incorporation into cell membrane glycans. nih.govbiorxiv.org
This methodology can be extended to understand the biosynthesis of specific structures. For example, the synthesis of GDP-mannose, the essential donor for mannosylation reactions, begins with fructose (B13574) 6-phosphate. reactome.org Using specifically labeled 4-O-α-D-Galactopyranosyl-D-mannose-¹³C could help elucidate the downstream fate of this disaccharide and whether its components are salvaged and re-enter nucleotide sugar pools. This is particularly relevant in cancer, where altered glucose metabolism is a hallmark and has been shown to directly affect glucose allocation to membrane glycan synthesis. biorxiv.orgbiorxiv.org
Table 2: Spectroscopic Techniques for In-Cell Glycan Analysis
| Technique | Principle | Information Gained | Advantages for In-Cell Studies |
| In-Cell NMR | Measures the magnetic properties of atomic nuclei (¹³C, ¹H) to determine structure and dynamics in intact cells. | 3D structure, conformation, molecular interactions, dynamics. nih.gov | Provides atomic-resolution data in a near-native environment without extraction. |
| MALDI Imaging MS | A laser desorbs and ionizes molecules from a surface (e.g., a tissue slice or cell array), and a mass spectrometer measures their mass-to-charge ratio. nih.gov | Spatial distribution of specific glycans, label-free profiling of N-glycans. nih.gov | Can map glycan location within tissues/cells; rapid and robust for arrays. nih.govnih.gov |
| LC-MS/MS with ExD | Liquid chromatography separates complex mixtures before MS analysis. Advanced fragmentation methods (ExD) break ions in specific ways. rsc.org | Unambiguous linkage analysis, isomer differentiation, sequencing of branched glycans. rsc.org | High sensitivity and specificity for analyzing complex biological mixtures. nih.gov |
| Fluorescence Microscopy | Uses fluorescent probes attached to molecules to visualize their location within a cell. | Localization and tracking of glycans. | When combined with metabolic labeling and super-resolution techniques, can achieve Ångström-level resolution. biorxiv.org |
Elucidating Novel Biological Roles in Host-Microbe Interactions
Glycan-protein interactions are fundamental to cellular communication, particularly in the context of host-pathogen interactions. wikipedia.org The mannose component of the target disaccharide is of particular interest, as D-mannose is known to play a key role in preventing the adhesion of certain bacteria, most notably uropathogenic Escherichia coli (UPEC), to host cells. nih.gov This interaction is mediated by the bacterial FimH adhesin, which binds to mannosylated glycoproteins on the surface of urothelial cells. nih.govnih.gov
Future research will use ¹³C-labeled 4-O-α-D-Galactopyranosyl-D-mannose to probe these interactions with greater specificity. While free D-mannose can inhibit bacterial attachment, the presentation of mannose as part of a larger glycan structure can significantly alter binding affinity and specificity. By using a labeled version of this specific disaccharide, researchers can:
Use NMR spectroscopy to study the conformational changes in both the glycan and the bacterial lectin upon binding. nih.gov
Precisely quantify the binding affinity and kinetics of this disaccharide to FimH and other microbial lectins.
Investigate whether the galactose moiety influences the recognition of the mannose residue, providing insights into the fine-tuning of host-microbe recognition.
Trace the fate of the disaccharide in a co-culture system to see if it is merely a competitive inhibitor or if it is internalized and metabolized by the microbes.
Understanding these interactions at a molecular level is crucial for developing novel anti-adhesive therapies to combat bacterial infections without relying on traditional antibiotics.
Computational Glycoscience for Predictive Modeling and Design
The inherent flexibility of glycans makes their experimental structural characterization challenging. Computational glycoscience has become an indispensable partner to experimental work, providing predictive models that guide research and help interpret complex data. nih.govcnrs.frbeilstein-journals.org
Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of glycans in solution or when bound to proteins. nih.govku.edu For 4-O-α-D-Galactopyranosyl-D-mannose-13C, MD simulations can predict the preferred three-dimensional structures and the dynamics of the glycosidic linkage. This is critical because the glycan's conformation can be significantly influenced by its environment, such as being bound to a protein. ku.edu These computational models can be validated and refined using experimental data from NMR. nih.gov
Furthermore, computational approaches are being used to design and engineer glycan-protein interactions. nih.gov By modeling the binding site of a lectin, such as the FimH adhesin, researchers can predict how modifications to the glycan will affect binding affinity. For example, simulations can reveal the critical role of specific amino acids, like tryptophan, in forming CH–π interactions with the sugar rings, a key driving force in glycan recognition. nih.gov This predictive power allows for the rational design of glycan-based inhibitors or probes with enhanced affinity and specificity. As computational methods and force fields become more accurate for carbohydrates, they will play an ever-larger role in predicting the behavior of labeled glycans and designing experiments to test their function. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
